molecular formula C7H13Cl2Li B14472146 lithium;1,1-dichloroheptane CAS No. 66250-14-4

lithium;1,1-dichloroheptane

Cat. No.: B14472146
CAS No.: 66250-14-4
M. Wt: 175.0 g/mol
InChI Key: GLGXBYOLBJPKLX-UHFFFAOYSA-N
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Description

Lithium;1,1-dichloroheptane is a chemical compound with the molecular formula C7H14Cl2Li It is a derivative of heptane, where two chlorine atoms are attached to the first carbon atom, and a lithium atom is also bonded

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1,1-dichloroheptane typically involves the reaction of 1,1-dichloroheptane with a lithium reagent. One common method is the reaction of 1,1-dichloroheptane with lithium metal in an aprotic solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent the oxidation of lithium.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium;1,1-dichloroheptane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form heptane or other derivatives.

    Organometallic Reactions: The lithium atom can participate in organometallic reactions, forming new carbon-lithium bonds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used to replace chlorine atoms with iodine.

    Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the compound.

    Organometallic: Grignard reagents can react with this compound to form new organometallic compounds.

Major Products

    Substitution: 1-Iodoheptane

    Reduction: Heptane

    Organometallic: Various organolithium compounds

Scientific Research Applications

Lithium;1,1-dichloroheptane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organometallic compounds.

    Biology: Potential use in the study of lithium’s effects on biological systems.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of lithium’s known mood-stabilizing properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which lithium;1,1-dichloroheptane exerts its effects involves the interaction of the lithium ion with various molecular targets. Lithium is known to affect neurotransmitter pathways, second messenger systems, and intracellular signaling pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloroheptane: Similar structure but lacks the lithium atom.

    1,1-Dibromoheptane: Similar structure with bromine atoms instead of chlorine.

    1,1-Dichlorooctane: Similar structure with an additional carbon atom.

Uniqueness

Lithium;1,1-dichloroheptane is unique due to the presence of the lithium atom, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where lithium’s properties are beneficial, such as in organometallic chemistry and potential therapeutic uses.

Properties

CAS No.

66250-14-4

Molecular Formula

C7H13Cl2Li

Molecular Weight

175.0 g/mol

IUPAC Name

lithium;1,1-dichloroheptane

InChI

InChI=1S/C7H13Cl2.Li/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3;/q-1;+1

InChI Key

GLGXBYOLBJPKLX-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCCCCC[C-](Cl)Cl

Origin of Product

United States

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